molecular formula C10H13NO2 B14582930 N-Hydroxy-N-(1-phenylethyl)acetamide CAS No. 61077-21-2

N-Hydroxy-N-(1-phenylethyl)acetamide

Cat. No.: B14582930
CAS No.: 61077-21-2
M. Wt: 179.22 g/mol
InChI Key: VWMHZJDWJXVGHF-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxy group and a phenylethyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(1-phenylethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-(1-phenylethyl)acetamide with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows:

    Starting Materials: N-(1-phenylethyl)acetamide and hydroxylamine.

    Reaction Conditions: The reaction can be carried out in an aqueous or organic solvent, such as ethanol or methanol, at a temperature range of 50-80°C.

    Procedure: The hydroxylamine is added to a solution of N-(1-phenylethyl)acetamide, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(1-phenylethyl)acetamide.

    Reduction: The compound can be reduced to form N-(1-phenylethyl)ethanamine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: N-(1-phenylethyl)acetamide.

    Reduction: N-(1-phenylethyl)ethanamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Hydroxy-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-phenylacetamide: Similar structure but lacks the phenylethyl group.

    N-(2-hydroxy-1-phenylethyl)acetamide: Similar structure with an additional hydroxy group on the phenylethyl moiety.

    N-Phenylacetohydroxamic acid: Contains a hydroxamic acid functional group instead of an acetamide.

Uniqueness

N-Hydroxy-N-(1-phenylethyl)acetamide is unique due to the presence of both a hydroxy group and a phenylethyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61077-21-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-hydroxy-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-8(11(13)9(2)12)10-6-4-3-5-7-10/h3-8,13H,1-2H3

InChI Key

VWMHZJDWJXVGHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)C)O

Origin of Product

United States

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